Pectenotoxin 2
CAS No.: 97564-91-5
VCID: VC20770564
Molecular Formula: C47 H70 O14
Molecular Weight: 859 g/mol
* For research use only. Not for human or veterinary use.

Description |
Pectenotoxin 2 (PTX-2) is a polycyclic ether and spiroketal compound primarily derived from marine organisms, particularly certain species of sponges and shellfish. First identified over three decades ago, PTX-2 has garnered significant attention for its biological activities, especially its cytotoxic properties against various cancer cell lines. This article delves into the chemical structure, biological effects, and potential applications of PTX-2 in cancer therapy. Structural Details
The compound's intricate structure includes a bicyclic system that plays a crucial role in its interaction with biological targets, particularly actin filaments. Cytotoxicity and Mechanism of ActionPTX-2 exhibits significant cytotoxic effects on various cancer cell lines, including leukemia, hepatoma, and breast cancer cells. The mechanism of action involves several pathways:
Cell Cycle RegulationResearch indicates that PTX-2 increases phosphorylation of Cdc25C while decreasing levels of Cdc2 and cyclin B1, essential regulators of the cell cycle. This modulation leads to G2/M phase arrest in cancer cells, effectively inhibiting their proliferation. Experimental Findings
Conversion and ToxicityRecent studies have explored the conversion of PTX-2 into less toxic derivatives, such as Pectenotoxin-2 Seco Acid (PTX-2SA). This conversion occurs in specific marine organisms like New Zealand scallops, which can mitigate the cytotoxic effects of PTX-2 by transforming it into a less harmful form. Conversion PathwayThe conversion process involves biochemical transformations that reduce the toxicity profile while retaining some beneficial properties for potential therapeutic applications. Potential Applications in Cancer TherapyGiven its unique mechanism of action and selective toxicity towards certain cancer types, PTX-2 is being investigated as a potential candidate for cancer treatment. Its ability to induce apoptosis selectively in p53 mutant cancers highlights its therapeutic promise. Challenges in DevelopmentDespite its potential, several challenges exist in developing PTX-2 as a therapeutic agent:
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 97564-91-5 | ||||||||
Product Name | Pectenotoxin 2 | ||||||||
Molecular Formula | C47 H70 O14 | ||||||||
Molecular Weight | 859 g/mol | ||||||||
IUPAC Name | (1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | ||||||||
Standard InChI | InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | ||||||||
Standard InChIKey | PTKFEDGHUVZLPL-XAHUWGBLSA-N | ||||||||
Isomeric SMILES | C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | ||||||||
SMILES | CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | ||||||||
Canonical SMILES | CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | ||||||||
Synonyms | 34S-hydroxypectenotoxin-2 pectenotoxin 2 pectenotoxin II |
||||||||
PubChem Compound | 6437385 | ||||||||
Last Modified | Feb 18 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume